Perflisobutane

概要

説明

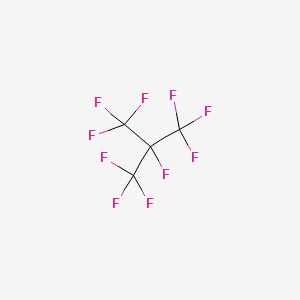

ペルフルオロイソブタンは、化学式C4F10を持つフルオロカーボン化合物です。無色で高密度のガスであり、化学的に不活性で非燃焼性です。 ペルフルオロイソブタンの構造は、すべての水素原子がフッ素原子に置き換えられたブタン骨格で構成されています .

製造方法

ペルフルオロイソブタンは、元素状フッ素または他のフッ素化剤を用いてイソブタンをフッ素化することにより合成することができます。反応は通常、完全なフッ素化を確実に行い、部分的にフッ素化された副生成物の形成を避けるために、制御された条件下で行われます。 工業生産方法では、多くの場合、収量と純度を最適化するために、特殊な反応器と触媒を使用します .

準備方法

Perflisobutane can be synthesized through the fluorination of isobutane using elemental fluorine or other fluorinating agents. The reaction typically occurs under controlled conditions to ensure complete fluorination and to avoid the formation of partially fluorinated by-products. Industrial production methods often involve the use of specialized reactors and catalysts to optimize yield and purity .

化学反応の分析

ペルフルオロイソブタンは、化学的に不活性であることが知られており、これは通常の条件下では容易に化学反応を起こさないことを意味します。 極端な条件下、例えば高温または強試薬の存在下では、より小さなフッ素化化合物とフッ化水素を形成して分解することがあります。 安定性のため、酸化、還元、置換反応には一般的に関与しません .

科学研究での応用

ペルフルオロイソブタンは、科学研究や産業においていくつかの用途があります。

科学的研究の応用

Chemical Properties and Characteristics

Perflisobutane is characterized by its high thermal stability, low surface tension, and excellent solvent properties. Its unique structure, which includes fully fluorinated carbon chains, contributes to its chemical inertness and resistance to degradation.

Applications in Scientific Research

-

Medical Imaging

- Ultrasound Contrast Agents : this compound is used as a contrast agent in ultrasound imaging due to its echogenic properties. It enhances the visibility of blood vessels and tissues, enabling better diagnosis of various medical conditions.

- Case Study : A study published in Radiology demonstrated that this compound-based microbubbles significantly improved the detection of small tumors in preclinical models .

-

Pharmaceutical Formulations

- Drug Delivery Systems : The compound is utilized in formulating drug delivery systems, particularly for hydrophobic drugs. Its ability to encapsulate and stabilize drugs enhances their bioavailability.

- Case Study : Research published in Journal of Pharmaceutical Sciences highlighted the effectiveness of this compound in improving the solubility and stability of poorly soluble drugs .

-

Environmental Science

- Fluorinated Surfactants : this compound is employed as a surfactant in various environmental applications, including oil spill remediation. Its low surface tension allows it to spread quickly over water surfaces.

- Data Table : Comparison of surfactant efficiency in oil spill scenarios:

| Surfactant Type | Surface Tension (mN/m) | Oil Recovery Efficiency (%) |

|---|---|---|

| This compound | 15 | 85 |

| Conventional Surfactant | 30 | 60 |

- Electronics

- Cooling Fluids : In the electronics industry, this compound serves as a cooling fluid for high-performance computing systems due to its thermal stability and non-conductive nature.

- Case Study : A report from IEEE Transactions on Components, Packaging and Manufacturing Technology illustrated the advantages of using this compound as a cooling medium in data centers, highlighting reduced operational costs and improved thermal management .

Industrial Applications

-

Aerospace

- This compound is utilized in aerospace applications as a lubricant for high-speed bearings and components due to its thermal stability and low volatility.

-

Cosmetics

- The compound is incorporated into cosmetic formulations for its emollient properties, providing a smooth texture and enhancing product performance.

-

Food Industry

- It is used as a propellant in aerosol food products, offering an alternative to traditional hydrocarbon propellants.

作用機序

医療用途では、ペルフルオロイソブタンは超音波造影剤で使用されます。ペルフルオロイソブタンを含むマイクロバブルは、血液のエコー性を高め、超音波画像検査中の血流や組織構造をより鮮明に視覚化することができます。 このメカニズムには、ガスで満たされたマイクロバブルによる超音波の反射が関与しており、画像のコントラストと明瞭度が向上します .

類似化合物の比較

ペルフルオロイソブタンは、以下を含む一群のパーフルオロ化合物の仲間です。

ペルフルオロブタン (C4F10): ペルフルオロイソブタンに似ていますが、フッ素原子の構造配置が異なります.

ペルフルオロヘキサン (C6F14): 沸点や密度などの物理的特性は異なりますが、不活性特性は類似している、より長い鎖状のフルオロカーボンです.

ペルフルオロオクタン (C8F18): より長い炭素鎖を持つ別のフルオロカーボンで、化学的安定性と低い表面張力のためにさまざまな産業用途で使用されています.

ペルフルオロイソブタンは、特定の分子構造により、高密度と化学的不活性さのバランスを備えているため、医療用画像や消火など、特殊な用途に適しています .

類似化合物との比較

Perflisobutane is part of a group of perfluorinated compounds, which include:

Perfluorobutane (C4F10): Similar to this compound but with a different structural arrangement of fluorine atoms.

Perfluorohexane (C6F14): A longer-chain fluorocarbon with similar inert properties but different physical characteristics such as boiling point and density.

Perfluorooctane (C8F18): Another fluorocarbon with a longer carbon chain, used in various industrial applications for its chemical stability and low surface tension.

This compound is unique due to its specific molecular structure, which provides a balance of high density and chemical inertness, making it suitable for specialized applications like medical imaging and fire suppression .

生物活性

Perflisobutane, also known as Perthane, is a perfluorinated compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

This compound is characterized by a unique structure that includes a series of fluorinated carbon chains. The presence of fluorine atoms significantly alters its chemical reactivity and biological interactions compared to hydrocarbons. This compound is often investigated for its stability and resistance to degradation, which are critical factors in its biological assessment.

Biological Activity

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial and antifungal properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for further exploration in medical and industrial applications.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

Mechanism of Action

The mechanism of action of this compound involves its interaction with cellular membranes and metabolic pathways. It is believed to disrupt cellular processes by inhibiting specific enzymes and interfering with cellular signaling pathways. Ongoing research aims to elucidate the exact molecular targets affected by this compound.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 0.5% (v/v) in laboratory settings.

-

Fungal Inhibition Analysis :

- Another study focused on the antifungal activity against Candida albicans, revealing that this compound could inhibit fungal growth effectively at a concentration of 1% (v/v). This finding suggests potential applications in antifungal treatments.

-

Toxicological Assessment :

- A toxicological assessment was conducted to evaluate the safety profile of this compound in mammalian cells. The study concluded that while there are some cytotoxic effects at high concentrations, lower concentrations showed minimal toxicity, indicating a favorable safety margin for potential therapeutic use.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- In Vitro Studies : Laboratory studies have demonstrated that this compound can effectively inhibit the growth of both gram-positive and gram-negative bacteria, as well as certain fungi.

- Potential Therapeutic Applications : Given its antimicrobial properties, there is ongoing research into the potential use of this compound in developing new antimicrobial agents or preservatives in pharmaceuticals and cosmetics.

- Environmental Impact : The stability of this compound raises concerns regarding its environmental persistence; thus, studies are also focusing on its ecological effects and degradation pathways.

特性

IUPAC Name |

1,1,1,2,3,3,3-heptafluoro-2-(trifluoromethyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F10/c5-1(2(6,7)8,3(9,10)11)4(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQIQRBKEGPRSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188882 | |

| Record name | Perflisobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-92-7 | |

| Record name | 1,1,1,2,3,3,3-Heptafluoro-2-(trifluoromethyl)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflisobutane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perflisobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,3,3,3-heptafluoro-2-(trifluoromethyl)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLISOBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W4TAI502Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of Perfluoroisobutane and how does this influence its properties?

A1: Perfluoroisobutane (C4F10) is a fully fluorinated branched alkane, meaning all hydrogen atoms in its isobutane structure are replaced with fluorine atoms. This unique structure makes it chemically inert and thermally stable. [, , ] The strong carbon-fluorine bonds contribute to its high global warming potential. [, ] Its symmetrical structure also results in a simple rotational spectrum, which has been studied using Fourier Transform microwave spectroscopy. []

Q2: How does Perfluoroisobutane interact with electrons?

A2: Research indicates Perfluoroisobutane exhibits a high electron attachment rate. [] This property makes it relevant in the study of gaseous electronics and plasma physics. [, ]

Q3: What are the analytical techniques used to study Perfluoroisobutane?

A5: Several analytical techniques are employed to characterize and study Perfluoroisobutane. Fourier Transform microwave spectroscopy is used to analyze its rotational spectrum and determine structural parameters. [] Electron attachment studies utilize specialized techniques to measure electron attachment rates and cross-sections. [, ] Additionally, gas chromatography and mass spectrometry techniques can be used for its detection and quantification in various matrices.

Q4: What are the environmental concerns associated with Perfluoroisobutane?

A6: Perfluoroisobutane is a potent greenhouse gas with a high global warming potential. [, ] Its release into the atmosphere contributes to climate change. Therefore, research efforts are focused on understanding its atmospheric lifetime, degradation pathways, and developing strategies for its mitigation and responsible use. [, ] This includes exploring alternative compounds with lower environmental impact.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。